molecular formula C14H32N2O4 B1671103 N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine CAS No. 102-60-3

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Cat. No.: B1671103
CAS No.: 102-60-3
M. Wt: 292.41 g/mol
InChI Key: NSOXQYCFHDMMGV-UHFFFAOYSA-N
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Description

It is a derivative of ethylenediamine and is characterized by the presence of four 2-propanol groups attached to the nitrogen atoms of the ethylenediamine backbone . Edetol is known for its chelating properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetol can be synthesized through the reaction of ethylenediamine with 2-propanol in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4 \text{C}3\text{H}8\text{O} \rightarrow \text{C}{14}\text{H}{32}\text{N}_2\text{O}_4 ]

Industrial Production Methods

In industrial settings, the production of Edetol involves large-scale reactors where ethylenediamine and 2-propanol are combined under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through distillation or crystallization to obtain high-purity Edetol.

Chemical Reactions Analysis

Types of Reactions

Edetol undergoes various chemical reactions, including:

    Oxidation: Edetol can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Edetol to its reduced forms.

    Substitution: Edetol can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Edetol, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, is a chemical compound with a variety of applications across different industries . It functions as a catalyst, complexing agent, and cross-linking agent, among other things .

Applications

  • Urethane Foams: this compound is used as a catalyst in the production of urethane foams .
  • Epoxy Resin Curing: It acts as a curing agent for epoxy resins .
  • Complexing Agent: The compound functions as a complexing agent . It can bind with metal ions or metallic compounds, preventing them from adhering to surfaces .
  • Viscosity Modifier: this compound is used as a viscosity modifier .
  • Anti-Bloating Agent: It can be used as an anti-bloating agent for cattle .
  • Chemical Production: It is used in the manufacture of surfactants and plasticizers .
  • Biological Buffer: this compound serves as a biological buffer and a reagent for manganese .
  • Adhesives and Sealants: It finds application in adhesives and sealant chemicals .
  • Cross-Linking Agent: It is utilized as a cross-linking agent .
  • Polymer Building Block: It serves as a building block for polymers and copolymers, especially those designed for UV-crosslinkable polyurethane polymers .
  • Hydrogels: this compound can be a crosslinking agent to create a hydrogel that is biocompatible and supports the growth of neural cells .

Scientific Research

  • Biomedical Applications: this compound can be used as a monomer in the synthesis of covalently cross-linked and amorphous shape memory polyurethane (SMPU) foams for biomedical applications, including actuators for treating ischemic stroke, thrombus removal activated by laser light, self-deployable SMP neuronal electrodes, vascular stents, sutures in microsurgery, ocular implants, bandages, cell manipulation, and cell therapy .
  • Self-Healing Materials: It can be used as a precursor in the preparation of self-healing carbon fiber reinforced polymers (CFRPs) that are thermally responsive .
  • Cell Culture: As a crosslinking agent, it can create hydrogels that mimic the extracellular matrix, supporting cell growth and guiding cell adhesion .
  • Drug Delivery Systems: Liposomes, which can incorporate this compound, have favorable characteristics such as biocompatibility, lipid bilayer structure, and suitable particle sizes, and are able to encapsulate different kinds of pharmaceutical agents, protect drugs from degradation, improve unfavorable pharmacokinetics of drugs, and reduce side effects, exhibiting great advantages as drug carriers .

Mechanism of Action

Edetol exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted reactions. This chelation process involves the nitrogen and oxygen atoms of Edetol coordinating with the metal ions, effectively sequestering them and rendering them inactive.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties to Edetol.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.

    Nitrilotriacetic acid (NTA): A chelating agent with a simpler structure compared to Edetol.

Uniqueness of Edetol

Edetol is unique due to its specific structure, which provides a balance between chelating strength and solubility. Unlike some other chelating agents, Edetol’s four 2-propanol groups enhance its solubility in organic solvents, making it suitable for applications where other chelating agents may not be effective.

Biological Activity

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol or Edetol, is a compound with significant biological activity and diverse applications in various fields, including medicine, biochemistry, and materials science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Quadrol

Quadrol is a derivative of ethylenediamine characterized by the presence of four 2-hydroxypropyl groups attached to nitrogen atoms. It is primarily used as a cross-linking agent and catalyst in the production of polyurethane foams, coatings, and adhesives. Its unique structure allows it to act as a chelating agent and biological buffer, which contributes to its utility in various applications .

Immunostimulatory Effects

Research indicates that Quadrol exhibits immunostimulatory properties. It has been shown to enhance the phagocytic activity of macrophages in vitro. At concentrations of 1 mM and 4 mM, Quadrol increased phagocytosis by 41% and 57%, respectively, compared to controls . This suggests potential applications in enhancing immune responses.

Wound Healing Properties

Quadrol has demonstrated significant effects on wound healing. In vivo studies involving normal and diabetic mice revealed that collagen deposition in implants treated with Quadrol was significantly higher than that in control groups. Specifically:

  • Day 8 : Collagen content exceeded controls by over 200% (p < 0.025).
  • Day 11 : Increased to over 300% higher than controls (p < 0.01).
  • Day 14 : Collagen accumulation was approximately 50% above control levels (p < 0.1).

In diabetic models, collagen deposition was observed to be about 100% higher than untreated controls on days 8 to 11, indicating Quadrol's potential as a therapeutic agent for enhancing wound healing in diabetic patients .

Quadrol's biological activity can be attributed to several mechanisms:

  • Chelation of Metal Ions : The four hydroxyl groups in Quadrol allow it to chelate metal ions, influencing various enzymatic activities and cellular processes. This interaction can modulate the availability of essential metal ions necessary for enzyme function .
  • Cross-Linking Agent : As a cross-linking agent, Quadrol facilitates the formation of complex polymer structures that can be beneficial in biomedical applications such as drug delivery systems and tissue engineering .
  • Enhanced Cell Spreading : In vitro studies have shown that exposure to Quadrol enhances the spreading of macrophages, which is crucial for effective immune response and tissue repair .

Case Studies and Research Findings

Study FocusFindingsReference
Immunostimulatory EffectsIncreased phagocytic activity by up to 57% at optimal concentrations
Wound HealingCollagen deposition significantly higher in Quadrol-treated mice (up to 300% increase)
Metal Ion InteractionQuadrol acts as a chelator affecting metalloenzyme activities

Applications

The biological activity of Quadrol extends its applications beyond industrial uses:

  • Biomedical Applications : Its role in enhancing wound healing makes it a candidate for developing therapies for chronic wounds and surgical recovery.
  • Immunology : As an immunostimulant, it may have potential in vaccines or therapies aimed at boosting immune responses.
  • Material Science : Its properties as a cross-linking agent are utilized in creating advanced biomaterials for drug delivery systems and tissue scaffolds.

Q & A

Basic Research Questions

Q. What are the primary roles of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine in polymer synthesis?

This compound acts as a multifunctional crosslinker in synthesizing covalently crosslinked polyurethane foams (SMPUs) and self-healing composites. Its hydroxyl groups facilitate hydrogen bonding and covalent interactions with isocyanate groups during polymerization. Key parameters include reaction temperature (e.g., 25–80°C), catalyst selection (e.g., dibutyltin dilaurate), and molar ratios to control crosslink density . Characterization methods include differential scanning calorimetry (DSC) to determine glass transition temperatures and dynamic mechanical analysis (DMA) to assess shape-memory behavior .

Q. How is this compound characterized for purity and structural verification in laboratory settings?

Gas chromatography (GC) with nitrogen-selective thermionic detection is used for quantitation in biological matrices (e.g., plasma), with N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine as an internal standard . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm hydroxyl and amine group functionality. Physical properties such as density (1.013 g/mL at 25°C) and refractive index (n20/D 1.4812) are critical for quality control .

Q. What are the key applications of this compound in biomedical materials?

It is utilized in biodegradable SMPU foams for embolic devices (e.g., vascular stents) and neural electrodes, where thermal responsiveness (activation at ~40–60°C) enables shape recovery. Hydrogels crosslinked with this compound mimic extracellular matrices (ECMs), promoting neural cell adhesion and proliferation .

Advanced Research Questions

Q. How do metal-ligand interactions with this compound influence coordination chemistry and material properties?

The ligand coordinates with metal ions (e.g., Ca²⁺, Ba²⁺, Na⁺) via six donor atoms (four hydroxyl oxygens and two amine nitrogens), forming complexes such as Ca(HPEN)(H₂O)₂₂. Structural stability is modulated by hydrogen bonding between coordinated water and anions (e.g., picrate). X-ray crystallography reveals dimeric or monomeric geometries depending on cation charge density and anion nucleophilicity . For example, high-charge-density Ca²⁺ forms monomeric complexes, while Ba²⁺ favors dimeric structures with bridging water molecules .

Q. What experimental approaches resolve contradictions in its biochemical effects, such as macrophage activation versus cytotoxicity?

Dose- and time-dependent studies (e.g., 4 mM Quadrol in macrophage cultures) show enhanced glucose utilization via radiolabeling assays. However, cytotoxicity thresholds are determined using viability assays (e.g., MTT) and apoptosis markers. Conflicting results may arise from differences in cell type, exposure duration, or metabolite interference .

Q. How is this compound optimized for use in tissue-clearing techniques like CLARITY?

In CLARITY-based protocols, it is incorporated into decolorizing agents (25 wt% in cubic reagent) to remove lipids while preserving protein fluorescence. Electrophoretic clearing (e.g., X-Clarity system) at 58°C for 4–24 hours ensures tissue transparency. Compatibility with immunostaining is validated by comparing antibody penetration depths in cleared vs. untreated samples .

Q. What strategies improve the mechanical properties of carbon fiber-reinforced polymers (CFRPs) using this compound?

As a precursor for self-healing CFRPs, it is copolymerized with epoxy resins. Healing efficiency is quantified via fracture toughness recovery (e.g., 80–95% after thermal activation). Mechanical testing (tensile, flexural) and scanning electron microscopy (SEM) analyze crack closure and interfacial bonding .

Q. Methodological Guidance

Table 1: Key Parameters for Synthesizing Quadrol-Based Hydrogels

ParameterOptimal RangeCharacterization Method
Crosslinker concentration5–15 wt%Swelling ratio analysis
Gelation temperature25–37°CRheology (G’/G’’)
Cell viability>90% (72 hours)Live/dead staining
Pore size50–200 µmSEM
Source:

Table 2: Stability of Metal Complexes with HPEN/HEEN Ligands

ComplexAnion TypeCoordination GeometryStability Factor
[Ca(HPEN)(H₂O)₂]²⁺Picrate (PIC)Monomeric, 8-coordinateStrong H-bonding
[Ba(HPEN)(H₂O)₂]²⁺Dinitrobenzoate (DNB)Dimeric, 10-coordinateBridging water
[Na(HPEN)(PIC)]₂Picrate (PIC)Dinuclear cryptandLigand bridging
Source:

Properties

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol
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InChI

InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3
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InChI Key

NSOXQYCFHDMMGV-UHFFFAOYSA-N
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Canonical SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O4
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Related CAS

68258-71-9 (monotosylate)
Record name Edetol [USAN:INN]
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DSSTOX Substance ID

DTXSID9026689
Record name 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol)
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Molecular Weight

292.41 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline]
Record name 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis-
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Boiling Point

190 °C @ 1.0 MM HG
Record name TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE
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Solubility

MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE
Record name TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

VISCOUS LIQUID, WATER-WHITE LIQUID

CAS No.

102-60-3
Record name Tetrakis(2-hydroxypropyl)ethylenediamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

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